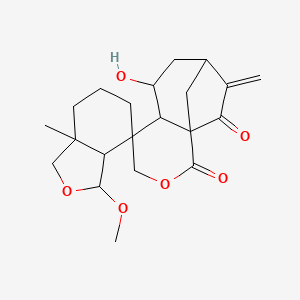
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu is a synthetic peptide compound. It is composed of a sequence of amino acids, each protected by specific groups to prevent unwanted reactions during synthesis. The Boc (tert-butyloxycarbonyl) group protects the amino terminus, while the OtBu (tert-butyl ester) group protects the carboxyl terminus. This compound is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of each amino acid, and it is removed by treatment with trifluoroacetic acid (TFA) during the synthesis process .
Coupling Reaction: The first amino acid, Boc-DL-Tyr, is attached to the resin. Subsequent amino acids (Gly, Gly, DL-Phe, DL-Met) are added one by one using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the Boc group is removed using TFA, exposing the amino group for the next coupling reaction.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like hydrofluoric acid (HF) or TFA, which also removes the OtBu protecting group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of environmentally friendly solvents and reagents is becoming more common to reduce the environmental impact of peptide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu can undergo various chemical reactions, including:
Oxidation: The methionine residue (DL-Met) can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.
Substitution: The Boc and OtBu protecting groups can be substituted with other protecting groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) in aqueous or buffer solution.
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; hydrofluoric acid (HF) or TFA for OtBu group removal.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Deprotection: Free peptide without Boc or OtBu groups.
Wissenschaftliche Forschungsanwendungen
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu is used in various scientific research fields:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: In studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: As a precursor for developing peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and development purposes.
Wirkmechanismus
The mechanism of action of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu depends on its specific applicationThe Boc and OtBu groups protect the peptide during synthesis and can be removed to expose the active peptide for biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Tyr(tBu)-Aib-Glu(OtBu)-Gly-OH: Another Boc-protected peptide with different amino acid sequence.
Boc-Tyr-D-Ala-Gly: A tripeptide used in solid-phase peptide synthesis.
Uniqueness
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu is unique due to its specific sequence of amino acids and the presence of both Boc and OtBu protecting groups. This combination provides stability during synthesis and allows for targeted modifications and applications in research.
Eigenschaften
IUPAC Name |
tert-butyl 2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51N5O9S/c1-35(2,3)49-33(47)26(17-18-51-7)40-32(46)28(19-23-11-9-8-10-12-23)39-30(44)22-37-29(43)21-38-31(45)27(41-34(48)50-36(4,5)6)20-24-13-15-25(42)16-14-24/h8-16,26-28,42H,17-22H2,1-7H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIUBDHRUIGRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51N5O9S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12111559.png)

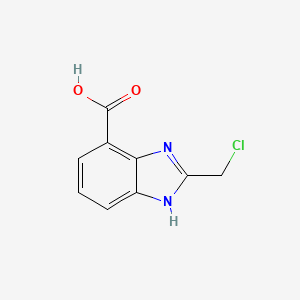


![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)

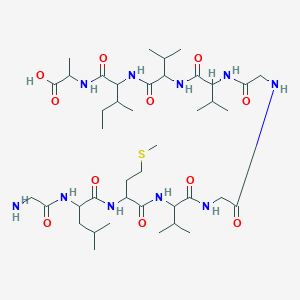
![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)
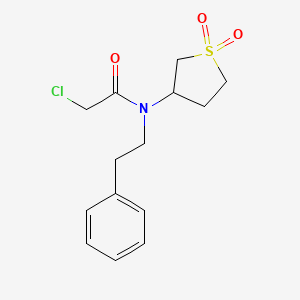

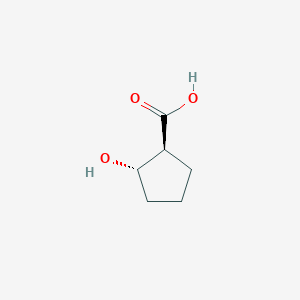
![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)
